N'-(2-Cyano-4-nitrophenyl)-N,N-dimethyliminoformamide
Overview
Description
N’-(2-cyano-4-nitrophenyl)-N,N-dimethylmethanimidamide is a chemical compound with the molecular formula C10H10N4O2. It is known for its applications in various fields of scientific research, including chemistry, biology, and medicine. This compound is characterized by the presence of a cyano group and a nitro group attached to a phenyl ring, along with a dimethylmethanimidamide moiety.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N’-(2-cyano-4-nitrophenyl)-N,N-dimethylmethanimidamide typically involves the reaction of 2-cyano-4-nitroaniline with N,N-dimethylformamide dimethyl acetal (DMF-DMA). This reaction is carried out under controlled conditions to ensure the formation of the desired product . The reaction can be represented as follows:
2-cyano-4-nitroaniline+DMF-DMA→N’-(2-cyano-4-nitrophenyl)-N,N-dimethylmethanimidamide
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to maximize yield and purity. The use of advanced equipment and techniques ensures the efficient production of N’-(2-cyano-4-nitrophenyl)-N,N-dimethylmethanimidamide.
Chemical Reactions Analysis
Types of Reactions
N’-(2-cyano-4-nitrophenyl)-N,N-dimethylmethanimidamide undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group under specific conditions.
Reduction: The cyano group can be reduced to an amine.
Substitution: The compound can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles like hydroxide ions (OH-) and amines can be used in substitution reactions.
Major Products Formed
Oxidation: Formation of 2-amino-4-nitrophenyl derivatives.
Reduction: Formation of 2-amino-4-aminophenyl derivatives.
Substitution: Formation of various substituted phenyl derivatives.
Scientific Research Applications
N’-(2-cyano-4-nitrophenyl)-N,N-dimethylmethanimidamide has several applications in scientific research:
Mechanism of Action
The mechanism of action of N’-(2-cyano-4-nitrophenyl)-N,N-dimethylmethanimidamide involves its interaction with specific molecular targets. The cyano and nitro groups play a crucial role in its reactivity and biological activity. The compound can interact with enzymes and receptors, leading to various biochemical effects. The exact pathways and targets depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
Uniqueness
N’-(2-cyano-4-nitrophenyl)-N,N-dimethylmethanimidamide is unique due to its specific structural features, including the presence of both cyano and nitro groups on the phenyl ring. This combination imparts distinct chemical and biological properties, making it valuable for various research applications.
Properties
IUPAC Name |
N'-(2-cyano-4-nitrophenyl)-N,N-dimethylmethanimidamide | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10N4O2/c1-13(2)7-12-10-4-3-9(14(15)16)5-8(10)6-11/h3-5,7H,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RLSZPRPVHOOMBN-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C=NC1=C(C=C(C=C1)[N+](=O)[O-])C#N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10N4O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70447701 | |
Record name | N'-(2-Cyano-4-nitrophenyl)-N,N-dimethylmethanimidamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70447701 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
218.21 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
39263-34-8 | |
Record name | N'-(2-Cyano-4-nitrophenyl)-N,N-dimethylmethanimidamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70447701 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | N'-(2-cyano-4-nitrophenyl)-N,N-dimethylmethanimidamide | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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